molecular formula C17H18N2O4S B6043285 2-methoxy-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzamide

2-methoxy-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzamide

Cat. No. B6043285
M. Wt: 346.4 g/mol
InChI Key: TZWNAAPPZPOMLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzamide, also known as MI-773, is a small molecule inhibitor that has gained attention in the scientific community due to its potential as a therapeutic agent for cancer treatment. MI-773 is a member of the p53 family of proteins, which play a crucial role in regulating cell growth and preventing the development of cancer. In

Mechanism of Action

2-methoxy-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzamide works by binding to the core domain of mutant p53, preventing it from interacting with other proteins and promoting tumor growth. This binding stabilizes the protein, leading to its accumulation in the nucleus and ultimately inducing apoptosis in cancer cells. 2-methoxy-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzamide has also been shown to activate the wild-type p53 pathway in cancer cells that express both wild-type and mutant p53, leading to increased apoptosis.
Biochemical and Physiological Effects
2-methoxy-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzamide has been shown to have a number of biochemical and physiological effects in cancer cells. The molecule induces apoptosis in cancer cells that express mutant p53, leading to decreased tumor growth. 2-methoxy-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzamide has also been shown to sensitize cancer cells to chemotherapy, increasing the efficacy of these drugs. Additionally, 2-methoxy-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzamide has been found to induce cell cycle arrest in cancer cells, preventing them from dividing and proliferating.

Advantages and Limitations for Lab Experiments

2-methoxy-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzamide has several advantages for lab experiments. The molecule is relatively easy to synthesize, making it readily available for research purposes. Additionally, 2-methoxy-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzamide has been shown to be effective in inducing apoptosis in cancer cells that express mutant p53, making it a promising candidate for cancer treatment. However, there are also limitations to using 2-methoxy-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzamide in lab experiments. The molecule has only been tested in vitro and in animal models, and its efficacy in humans has not yet been established. Additionally, 2-methoxy-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzamide has been found to have off-target effects on other proteins, which may limit its specificity for mutant p53.

Future Directions

There are several future directions for research on 2-methoxy-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzamide. One area of focus is the development of more specific inhibitors of mutant p53 that do not have off-target effects. Additionally, researchers are exploring the potential of 2-methoxy-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzamide for combination therapy with other cancer drugs. Another area of interest is the use of 2-methoxy-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzamide as a tool for studying the role of mutant p53 in cancer development and progression. Finally, researchers are investigating the potential of 2-methoxy-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzamide for the treatment of other diseases, such as neurodegenerative disorders, that are associated with mutant p53.

Synthesis Methods

The synthesis method of 2-methoxy-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzamide involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis of 2-methoxy-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzamide are 2-methoxy-5-nitrobenzamide and 2-methyl-2,3-dihydro-1H-indole. The nitro group of the 2-methoxy-5-nitrobenzamide is reduced to an amino group using a reducing agent such as palladium on carbon. The resulting amine is then reacted with the 2-methyl-2,3-dihydro-1H-indole in the presence of a sulfonating agent such as chlorosulfonic acid. The final product, 2-methoxy-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzamide, is obtained after purification through column chromatography.

Scientific Research Applications

2-methoxy-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzamide has been studied extensively for its potential as a therapeutic agent for cancer treatment. The molecule has been shown to inhibit the activity of mutant p53, a protein that is commonly found in cancer cells and plays a role in promoting tumor growth. 2-methoxy-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzamide has been found to induce apoptosis, or programmed cell death, in cancer cells that express mutant p53. Additionally, 2-methoxy-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzamide has been shown to sensitize cancer cells to chemotherapy, making it a promising candidate for combination therapy.

properties

IUPAC Name

2-methoxy-5-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-11-9-12-5-3-4-6-15(12)19(11)24(21,22)13-7-8-16(23-2)14(10-13)17(18)20/h3-8,10-11H,9H2,1-2H3,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZWNAAPPZPOMLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1S(=O)(=O)C3=CC(=C(C=C3)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.